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molecular formula H4Si B076897 Silane-d4 CAS No. 13537-07-0

Silane-d4

Cat. No. B076897
M. Wt: 36.141 g/mol
InChI Key: BLRPTPMANUNPDV-JQYAHLJZSA-N
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Patent
US05760126

Procedure details

A mixture of 3-mercaptopropyltrimethoxysilane (19.6 g, 0.1 mol), 2-isopropenyloxazoline (11.1 g, 0.1 mol) and 20 drops of triethylamine was heated under a nitrogen atmosphere at 80° C. overnight. A 3.2 g sample of the resulting mixture was vacuum fractionated (150° C., 0.06 torr) using a Kugelrohr apparatus to give 2.43 g of a clear, colorless distillate of a silane coupling agent (6-(2-oxazolinyl)-4-thiaheptyltrimethoxysilane) having the formula (CH3O)3SiCH2CH2CH2SCH2C (Me) C3 H4NO, where --C3H4NO represents an oxazolinyl group.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].[C:12]([C:15]1[O:16][CH2:17][CH2:18][N:19]=1)([CH3:14])=[CH2:13]>C(N(CC)CC)C>[SiH4:5].[O:16]1[CH2:17][CH2:18][N:19]=[C:15]1[CH:12]([CH3:14])[CH2:13][S:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:6][CH3:7])[O:8][CH3:9]

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
SCCC[Si](OC)(OC)OC
Name
Quantity
11.1 g
Type
reactant
Smiles
C(=C)(C)C=1OCCN1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(150° C., 0.06 torr)

Outcomes

Product
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles
O1C(=NCC1)C(CSCCC[Si](OC)(OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05760126

Procedure details

A mixture of 3-mercaptopropyltrimethoxysilane (19.6 g, 0.1 mol), 2-isopropenyloxazoline (11.1 g, 0.1 mol) and 20 drops of triethylamine was heated under a nitrogen atmosphere at 80° C. overnight. A 3.2 g sample of the resulting mixture was vacuum fractionated (150° C., 0.06 torr) using a Kugelrohr apparatus to give 2.43 g of a clear, colorless distillate of a silane coupling agent (6-(2-oxazolinyl)-4-thiaheptyltrimethoxysilane) having the formula (CH3O)3SiCH2CH2CH2SCH2C (Me) C3 H4NO, where --C3H4NO represents an oxazolinyl group.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].[C:12]([C:15]1[O:16][CH2:17][CH2:18][N:19]=1)([CH3:14])=[CH2:13]>C(N(CC)CC)C>[SiH4:5].[O:16]1[CH2:17][CH2:18][N:19]=[C:15]1[CH:12]([CH3:14])[CH2:13][S:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:6][CH3:7])[O:8][CH3:9]

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
SCCC[Si](OC)(OC)OC
Name
Quantity
11.1 g
Type
reactant
Smiles
C(=C)(C)C=1OCCN1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(150° C., 0.06 torr)

Outcomes

Product
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles
O1C(=NCC1)C(CSCCC[Si](OC)(OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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